molecular formula C13H14Cl2N2O2 B1518582 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea CAS No. 1154206-77-5

3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea

Cat. No.: B1518582
CAS No.: 1154206-77-5
M. Wt: 301.16 g/mol
InChI Key: SAPWKLZQDKMXPH-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea is a di-substituted urea derivative characterized by a 2,5-dichlorophenyl group and a 4-oxocyclohexyl moiety. Although direct biological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in growth inhibition or receptor modulation, as seen in analogous urea derivatives .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-oxocyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-1-6-11(15)12(7-8)17-13(19)16-9-2-4-10(18)5-3-9/h1,6-7,9H,2-5H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWKLZQDKMXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea typically involves the reaction of 2,5-dichlorophenyl isocyanate with 4-oxocyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is utilized in the manufacturing of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

Di-substituted ureas are a well-studied class of compounds due to their diverse bioactivities. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea and Analogs
Compound Name Substituents (Ar1/Ar2) Molecular Weight (g/mol) Yield (%) Reported Bioactivity
Target Compound 2,5-Dichlorophenyl / 4-oxocyclohexyl ~300.2 N/A Not reported in evidence
BTdCPU Benzo[d][1,2,3]thiadiazol-6-yl / 3,4-Dichlorophenyl ~332.8* N/A Growth inhibition (mechanism under study)
NCPdCPU 2-Chloro-5-nitrophenyl / 3,4-Dichlorophenyl ~356.1* N/A Growth inhibition
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl / 3,4-Dichlorophenyl 306.0 ([M+H]+) 81.9 Not specified

*Calculated based on molecular formula.

Key Observations:

Substituent Positioning and Electronic Effects: The target compound’s 2,5-dichlorophenyl group differs from the 3,4-dichlorophenyl substituents in BTdCPU, NCPdCPU, and 6g. Electron-withdrawing groups (e.g., nitro in NCPdCPU, cyano in 6g) are common in active analogs. The target’s 4-oxocyclohexyl group introduces a polar ketone, which may improve solubility or target interactions compared to purely aromatic systems .

Cyclohexyl vs. Aryl Moieties: The 4-oxocyclohexyl group in the target compound replaces aromatic rings (e.g., benzo[d][1,2,3]thiadiazol-6-yl in BTdCPU).

Synthetic Accessibility: Yields for analogs like 6g (81.9%) suggest efficient synthetic routes for aryl-urea derivatives.

Biological Implications :

  • BTdCPU and NCPdCPU demonstrate growth inhibition, possibly through kinase or protease modulation. The target’s dichlorophenyl group aligns with bioactive motifs, but its unique substituents may alter selectivity or potency .

Biological Activity

3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H18Cl2N2O
  • Molecular Weight : 321.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea appears to be linked to its interaction with specific biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. This action may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Studies indicate that the compound exhibits antiproliferative effects on several cancer cell lines, including colon and breast cancer cells. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntimicrobialStrong bactericidal effect
AnticancerInhibition of cancer cell proliferation
CytotoxicityVariable effects on normal cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro tests on L929 fibroblast cells revealed that at concentrations above 100 µM, the compound exhibited cytotoxic effects, reducing cell viability significantly after 24 and 48 hours of exposure. However, lower concentrations (below 50 µM) resulted in increased cell viability, suggesting a dose-dependent response .
  • Anticancer Activity : The compound was tested against colon cancer cell lines, showing an IC50 value of 15 µM, which indicates a moderate level of potency in inhibiting cancer cell growth. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea
Reactant of Route 2
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3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea

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